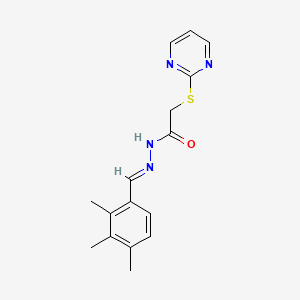

![molecular formula C19H17N5O B5595505 N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives within the imidazo[1,2-a]pyridine family often involves multi-step chemical reactions, including the use of specific linkers and functional groups to achieve desired scaffolds. For example, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored, revealing compounds with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These compounds employ various linkers, such as the N-[2-(piperazin-1-yl)ethyl] moiety, indicating a versatile approach to synthesis within this chemical class (Lv et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by advanced techniques such as X-ray diffraction and density functional theory (DFT). A study on "6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide" provided insights into the crystallographic and conformational analyses of such compounds. The results highlight the consistency between the molecular structure optimized by DFT and the crystal structure determined by X-ray diffraction, underscoring the utility of computational methods in understanding these molecules (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridines includes their participation in various reactions, such as the efficient synthesis of N-fused heterocyclic compounds through a five-component cascade reaction. This process demonstrates the compounds' capacity for complex transformations, involving a sequence of N,N-acetal formation, Knoevenagel condensation, and Michael reaction among others, showcasing the rich chemistry of imidazo[1,2-a]pyridine derivatives (Hosseini & Bayat, 2019).

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Several studies have focused on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine derivatives for their antimycobacterial properties. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Compounds with specific substitutions on the benzene ring and variations in the linker moiety, such as the N-[2-(piperazin-1-yl)ethyl] group, have demonstrated significant antimycobacterial activity, opening new directions for structure-activity relationship (SAR) studies (Lv et al., 2017). Another study identified N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as promising antituberculosis agents, highlighting their excellent in vitro activity against both drug-sensitive H37Rv strain and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

Chemical Properties and Synthesis

Research has also explored the chemical properties and synthesis methodologies of imidazo[1,2-a]pyridine derivatives. For instance, the imidazo[1,5-a]pyridine skeleton has been identified as a versatile platform for generating stable N-heterocyclic carbenes, leading to the synthesis of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and mesoionic carbene derivatives (Alcarazo et al., 2005). Another study presented a fully automated continuous flow synthesis of imidazo[1,2-a] heterocycles, showcasing a significant advance over traditional in-flask methods and highlighting the efficiency and scalability of continuous flow processes in the synthesis of complex molecules (Herath et al., 2010).

Zukünftige Richtungen

The future directions for “N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Imidazole has become an important synthon in the development of new drugs , and there are different examples of commercially available drugs in the market which contain an imidazole ring .

Eigenschaften

IUPAC Name |

N-(2-imidazol-1-yl-1-phenylethyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c25-19(16-6-7-18-21-9-11-24(18)12-16)22-17(13-23-10-8-20-14-23)15-4-2-1-3-5-15/h1-12,14,17H,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVGRYMVSXUMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5595429.png)

![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B5595431.png)

![(1-{2-[(2-amino-6-ethyl-5-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-yl)methanol](/img/structure/B5595444.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)

![2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5595462.png)

![4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5595466.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile](/img/structure/B5595467.png)

![2-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595475.png)

![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)

![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)

![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)